1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride
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Overview
Description
1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and methylation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of biological pathways essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methylimidazo[1,2-a]pyridine
- 7-chloroimidazo[1,2-a]pyridine
- 3-methylimidazo[1,2-a]pyridine
Uniqueness
1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2758002-20-7 |
---|---|
Molecular Formula |
C9H12Cl3N3 |
Molecular Weight |
268.6 |
Purity |
95 |
Origin of Product |
United States |
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